

2-Chloro-5-(methoxymethyl)pyridine CAS number 1016534-59-0 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-(methoxymethyl)pyridine

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An In-depth Technical Guide to **2-Chloro-5-(methoxymethyl)pyridine** (CAS 1016534-59-0)

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-5-(methoxymethyl)pyridine**, CAS number 1016534-59-0, a key heterocyclic building block. Pyridine derivatives are fundamental scaffolds in modern chemistry, with wide-ranging applications in the pharmaceutical and agrochemical industries.^{[1][2]} This document consolidates critical information regarding the compound's physicochemical properties, spectral characteristics, a proposed synthetic route with a detailed experimental protocol, and its core reactivity. Furthermore, it explores its potential applications as a versatile intermediate and outlines essential safety and handling protocols. This guide is intended to serve as a vital resource for researchers leveraging this compound in the synthesis of novel, high-value molecules.

Introduction: A Versatile Pyridine Building Block

2-Chloro-5-(methoxymethyl)pyridine is a substituted pyridine derivative that offers a unique combination of reactive sites, making it a valuable intermediate for chemical synthesis. The pyridine ring is a ubiquitous motif in bioactive compounds, and its strategic functionalization is a cornerstone of drug discovery and crop protection science.^{[1][3]}

The structure of this compound features two key points of interest for synthetic elaboration:

- A 2-chloro substituent, which activates the pyridine ring for nucleophilic aromatic substitution (S_NAr), allowing for the introduction of a wide array of functional groups.[\[1\]](#)
- A 5-(methoxymethyl) group, which provides a stable ether linkage and influences the molecule's steric and electronic properties, potentially modulating the biological activity of its derivatives.

This guide aims to provide the foundational knowledge required to effectively and safely utilize this reagent in a research and development setting.

Nomenclature and Structure:

- Systematic IUPAC Name: **2-chloro-5-(methoxymethyl)pyridine**[\[3\]](#)
- CAS Number: 1016534-59-0
- Molecular Formula: C₇H₈ClNO[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- SMILES: COCC1=CN=C(Cl)C=C1[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)

Physicochemical and Spectral Properties

A summary of the key physical and chemical properties is presented in the table below. This data is essential for planning reactions, purification procedures, and ensuring proper storage.

Property	Value	Source(s)
CAS Number	1016534-59-0	[3][4][7][8]
Molecular Weight	157.60 g/mol	[3][4][5][9]
Molecular Formula	C ₇ H ₈ ClNO	[3][4][5][6]
Boiling Point	217°C at 760 mmHg	[3]
Melting Point	Not available	[3][10]
Density	Not available	[3]
Purity (Typical)	≥95%	[3]
Storage Conditions	Store sealed in a dry place, 2-8°C	[3][4]

Spectral Characterization (Predicted)

While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics.

- ¹H NMR: The proton NMR spectrum is expected to show four distinct signals:
 - A singlet around 3.3-3.5 ppm for the methoxy (–OCH₃) protons.
 - A singlet around 4.4-4.6 ppm for the methylene (–CH₂–) protons.
 - Three signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The proton at C4 will likely appear as a doublet of doublets, the proton at C6 as a doublet, and the proton at C3 as a doublet.
- ¹³C NMR: The carbon NMR spectrum should display seven unique signals, including those for the methoxy and methylene carbons, and five signals for the distinct carbons of the pyridine ring.

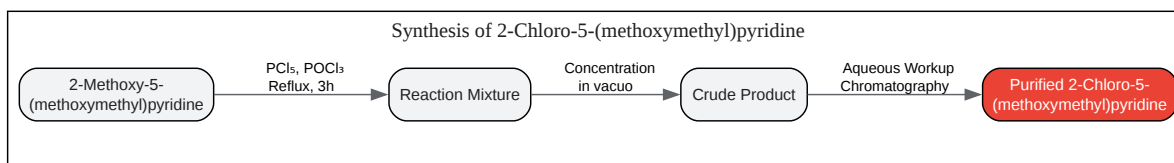
- Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom ($[M]^+$ and $[M+2]^+$ in an approximate 3:1 ratio) would be definitive confirmation of the structure. The monoisotopic mass is 157.02943 Da.[6]

Synthesis and Purification

Detailed synthetic procedures for CAS 1016534-59-0 are not prevalent in peer-reviewed literature. However, a robust synthesis can be designed based on established methodologies for related pyridine derivatives, particularly the chlorination of 2-alkoxypyridines.[11][12] The following workflow and protocol describe a plausible and efficient route.

Proposed Synthesis Workflow

The synthesis involves the chlorination of a 2-alkoxy-5-methoxymethyl-pyridine precursor. This reaction typically employs potent chlorinating agents like phosphorus oxychloride (POCl_3) in combination with phosphorus pentachloride (PCl_5).[11]



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Caption: Proposed synthesis workflow for **2-Chloro-5-(methoxymethyl)pyridine**.

Detailed Experimental Protocol

Disclaimer: This protocol is based on analogous procedures and should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize **2-Chloro-5-(methoxymethyl)pyridine** from 2-methoxy-5-(methoxymethyl)pyridine.

Materials:

- 2-methoxy-5-(methoxymethyl)pyridine (1 equivalent)
- Phosphorus oxychloride (POCl_3) (1 equivalent)
- Phosphorus(V) chloride (PCl_5) (2 equivalents)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add phosphorus oxychloride (1 eq.).
- **Addition of Reagents:** Carefully add phosphorus(V) chloride (2 eq.) to the flask. Cool the mixture in an ice-water bath to 0°C .
- **Substrate Addition:** Slowly add 2-methoxy-5-(methoxymethyl)pyridine (1 eq.) portion-wise to the cooled, stirring mixture. Control the addition rate to maintain the internal temperature below 10°C .
- **Reaction:** After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

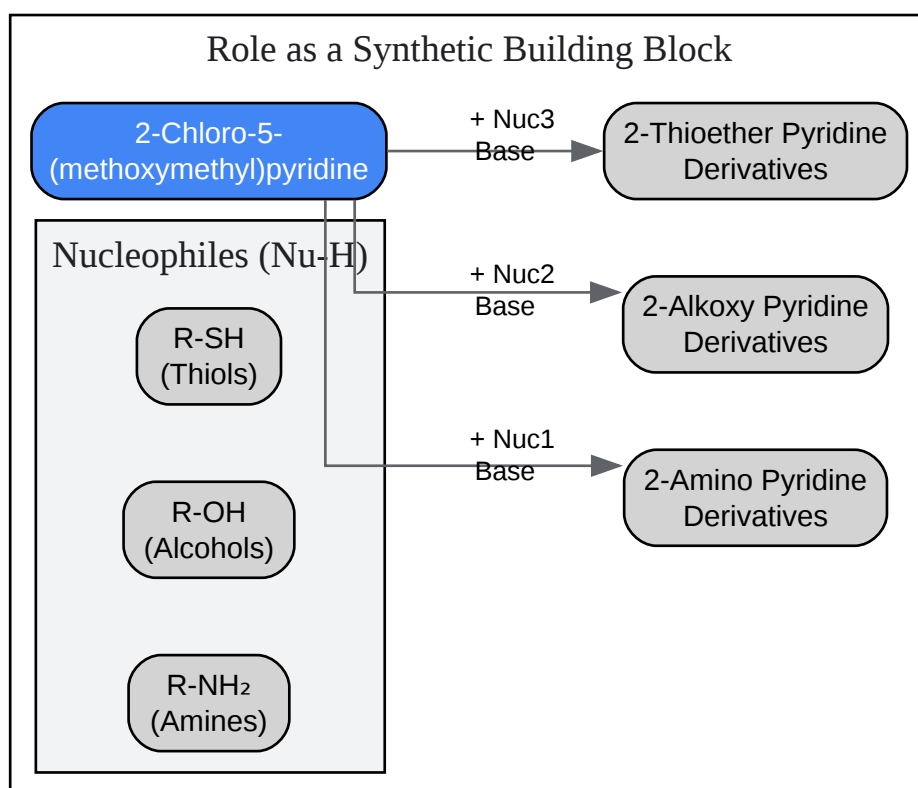
- **Workup - Quenching:** Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure (in vacuo) to remove excess POCl_3 .
- **Workup - Extraction:** Carefully quench the residue by slowly adding it to crushed ice with vigorous stirring. Basify the aqueous solution to pH 8-9 with saturated NaHCO_3 solution.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- **Characterization:** Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by NMR and MS to confirm its identity and purity.

Reactivity and Mechanistic Considerations

The synthetic utility of **2-Chloro-5-(methoxymethyl)pyridine** stems directly from its inherent reactivity, which is dominated by the chemistry of the 2-chloropyridine moiety.

Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$)

The chlorine atom at the C2 position is highly susceptible to displacement by a wide range of nucleophiles. The electron-withdrawing effect of the ring nitrogen atom stabilizes the intermediate Meisenheimer complex, thereby facilitating the $\text{S}_{\text{N}}\text{Ar}$ reaction. This makes the compound an excellent electrophilic partner for coupling with amines, alcohols, thiols, and other nucleophiles to generate diverse molecular libraries.



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Caption: Versatility of the title compound in S_NAr reactions.

Applications in Research and Development

While specific marketed products containing this exact fragment are not widely documented, its structural motifs are highly relevant to modern chemical research.

- **Agrochemicals:** The 2-chloropyridine core is a critical component of numerous successful insecticides and herbicides.[2][13] For instance, the closely related intermediate 2-chloro-5-(chloromethyl)pyridine is a precursor to the neonicotinoid insecticide Imidacloprid.[14] Researchers can use **2-Chloro-5-(methoxymethyl)pyridine** to synthesize novel analogues with potentially different efficacy, selectivity, or metabolic profiles.
- **Pharmaceuticals:** The pyridine ring is one of the most common heterocyclic systems found in FDA-approved drugs.[3] This compound serves as a valuable starting material for synthesizing new chemical entities (NCEs) for various therapeutic areas. The ability to easily modify the 2-position allows for rapid structure-activity relationship (SAR) studies.[1][15]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling **2-Chloro-5-(methoxymethyl)pyridine**. The compound is classified as hazardous, and all operations should be conducted within a certified chemical fume hood.

Hazard Class	GHS Statement	Source(s)
Acute Toxicity, Oral	H302: Harmful if swallowed	[5] [16]
Skin Irritation	H315: Causes skin irritation	[5] [16]
Eye Irritation	H319: Causes serious eye irritation	[5]
Respiratory Irritation	H335: May cause respiratory irritation	[5] [16]
Flammability	H227: Combustible liquid	[5]

Recommended Safety Procedures

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a face shield at all times.[\[17\]](#)
- Handling: Use only in a well-ventilated area, preferably a fume hood.[\[17\]](#)[\[18\]](#) Avoid breathing vapors or mist. Wash hands and any exposed skin thoroughly after handling.[\[5\]](#)[\[17\]](#)[\[18\]](#) Do not eat, drink, or smoke in the work area.[\[17\]](#)
- Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[\[3\]](#) [\[4\]](#) Keep away from incompatible materials such as strong oxidizing agents and strong bases.
- Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for chemical waste disposal.[\[19\]](#)
- First Aid:

- Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[\[17\]](#)[\[18\]](#)
- Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[\[17\]](#)[\[18\]](#)
- Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[\[5\]](#)[\[17\]](#)
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[\[17\]](#)[\[18\]](#)

Conclusion

2-Chloro-5-(methoxymethyl)pyridine (CAS 1016534-59-0) is a strategically important chemical intermediate with significant potential in synthetic chemistry. Its well-defined reactivity, centered on the SNAr-active 2-chloro position, provides a reliable handle for constructing more complex molecules. For researchers in agrochemical and pharmaceutical development, this compound represents a valuable building block for generating novel compounds with tailored biological activities. Proper understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its successful application in the laboratory.

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- To cite this document: BenchChem. [2-Chloro-5-(methoxymethyl)pyridine CAS number 1016534-59-0 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602754#2-chloro-5-methoxymethyl-pyridine-cas-number-1016534-59-0-properties]

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